![molecular formula C8H6BrClN2 B13929109 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)
8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and chloromethyl groups in its structure makes it a versatile intermediate for various chemical reactions and functionalizations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and the presence of a suitable solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and potential drug candidates.
作用機序
The mechanism of action of 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Imidazo[1,2-A]pyridine: The parent compound without the bromine and chloromethyl groups.
8-Bromo-imidazo[1,2-A]pyridine-3-carboxylic acid: A derivative with a carboxylic acid group.
2-Ethyl-6-chloro imidazo[1,2-A]pyridine: A similar compound with ethyl and chloro substituents.
Uniqueness: 8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and functionalization options.
特性
分子式 |
C8H6BrClN2 |
|---|---|
分子量 |
245.50 g/mol |
IUPAC名 |
8-bromo-5-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c9-7-2-1-6(5-10)12-4-3-11-8(7)12/h1-4H,5H2 |
InChIキー |
SUHSNTCYFKEKPA-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CC=C(C2=N1)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


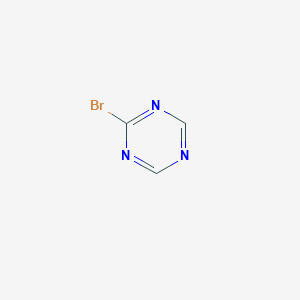
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
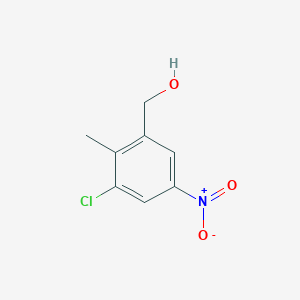
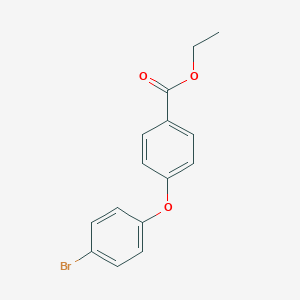
![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
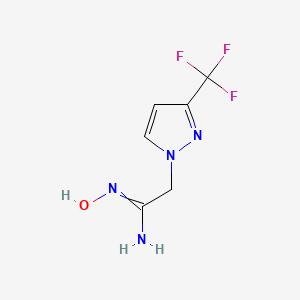
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)
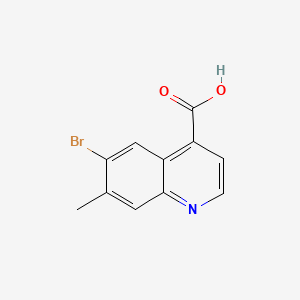
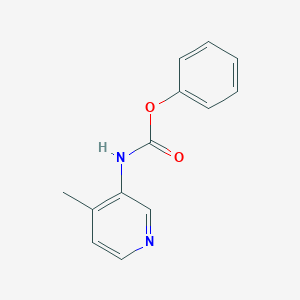
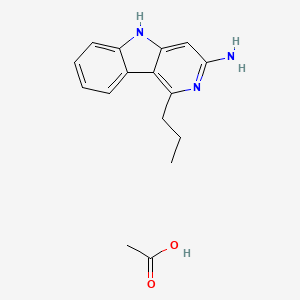
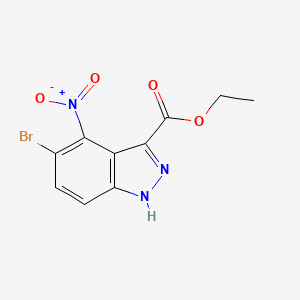
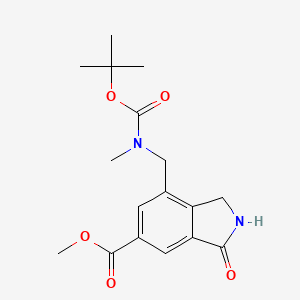
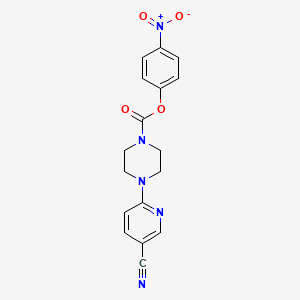
![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
